molecular formula C12H14N4O4S B1681781 Sulfadoxin CAS No. 2447-57-6

Sulfadoxin

Cat. No. B1681781
CAS RN: 2447-57-6
M. Wt: 310.33 g/mol
InChI Key: PJSFRIWCGOHTNF-UHFFFAOYSA-N
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Description

Sulfadoxine, also spelled sulphadoxine, is an ultra-long-lasting sulfonamide used in combination with pyrimethamine to treat malaria . It is also used to prevent malaria but due to high levels of sulphadoxine-pyrimethamine resistance, this use has become less common .


Molecular Structure Analysis

Sulfadoxine has a molecular formula of C12H14N4O4S and a molar mass of 310.33 g/mol . It consists of low-level branched carbon skeletons, lacks molecular symmetry, and consists of one benzene ring .


Chemical Reactions Analysis

Sulfadoxine is a long-acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections .

Scientific Research Applications

Mechanisms of Resistance in Malaria Parasites

Research has illuminated the genetic underpinnings of resistance to Sulfadoxine in malaria parasites, particularly in Plasmodium vivax and Plasmodium falciparum. A study by Korsinczky et al. (2004) identified a specific amino acid in dihydropteroate synthase (DHPS) of P. vivax that differs from P. falciparum, potentially explaining the reduced binding of Sulfadoxine in P. vivax and contributing to its innate resistance to the drug (Korsinczky et al., 2004). This finding underscores the molecular basis for differential sensitivity to Sulfadoxine between malaria species and highlights the importance of tailoring malaria treatment strategies to target specific parasite species effectively.

Geographic Variation in Resistance Patterns

The spread of resistance to Sulfadoxine-Pyrimethamine (SP) across Africa, particularly in the context of intermittent preventive treatment (IPT) for malaria, has been documented with significant regional differences in the genotypes responsible for SP resistance. Naidoo and Roper (2013) mapped these variations, showing that certain regions exhibit "partially resistant," "fully resistant," or even "super resistant" malaria, based on combinations of mutations in the dhfr and dhps genes, which are critical for SP's mechanism of action (Naidoo & Roper, 2013).

Impact of Resistance on Malaria Control Strategies

The emergence of drug-resistant P. falciparum genotypes poses significant challenges to malaria control efforts, particularly regarding the use of SP for IPT in pregnancy. Taylor et al. (2012) conducted a study over nine years, revealing a progressive fixation of drug-resistant P. falciparum genotypes in pregnancy-associated malaria in Malawi. This study demonstrated the rapid selection and fixation of SP-resistant haplotypes, emphasizing the urgent need for new preventive measures for pregnancy-associated malaria (Taylor et al., 2012).

Pharmacokinetics and Therapeutic Efficacy

Understanding the pharmacokinetics and therapeutic efficacy of Sulfadoxine in combination with Pyrimethamine is crucial for optimizing its use in malaria treatment. Dzinjalamala et al. (2005) explored this by investigating the association between blood SP concentrations and the patient's ability to clear resistant P. falciparum genotypes. Their findings suggest that, despite the presence of resistant parasites, adequate blood concentrations of Pyrimethamine can enhance the patient's ability to clear the infection, highlighting the importance of monitoring drug levels for effective malaria treatment (Dzinjalamala et al., 2005).

Safety And Hazards

Sulfadoxine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023608
Record name Sulfadoxine
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Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Sulfadoxine
Source Human Metabolome Database (HMDB)
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Solubility

2.96e-01 g/L
Record name Sulfadoxine
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Mechanism of Action

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid.
Record name Sulfadoxine
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Product Name

Sulfadoxine

CAS RN

2447-57-6
Record name Sulfadoxine
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Melting Point

190-194 °C, 190 - 194 °C
Record name Sulfadoxine
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Record name Sulfadoxine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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